molecular formula C10H14ClN5O B6630908 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide

Cat. No. B6630908
M. Wt: 255.70 g/mol
InChI Key: GYBLUHLXLGBYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research.

Mechanism of Action

The mechanism of action of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide involves inhibition of bacterial and viral DNA synthesis by binding to the DNA gyrase and topoisomerase IV enzymes, respectively. This results in the disruption of DNA replication and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial and antiviral activities, 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide has been shown to exhibit other biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, particularly those of the breast and prostate. Additionally, the compound has been shown to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is its broad-spectrum antibacterial and antiviral activity. This makes the compound a potentially valuable tool for studying the mechanisms of bacterial and viral infections. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide. One direction is the development of new derivatives of the compound with improved activity and selectivity. Another direction is the investigation of the compound's potential use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide involves the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with N-cyclopropylamine in the presence of acetic acid and sodium triacetoxyborohydride. The reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been shown to exhibit potent activity against a wide range of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, the compound has been shown to possess antiviral activity against several viruses, including influenza A and B viruses.

properties

IUPAC Name

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c1-16(4-7(17)15-6-2-3-6)10-8(11)9(12)13-5-14-10/h5-6H,2-4H2,1H3,(H,15,17)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLUHLXLGBYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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